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molecular formula C7H14O5 B8617737 Dicyclopropanol carbonate CAS No. 149674-61-3

Dicyclopropanol carbonate

Cat. No. B8617737
M. Wt: 178.18 g/mol
InChI Key: XTHPGWUTKYMOJN-UHFFFAOYSA-N
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Patent
US09045707B2

Procedure details

Adding 1,4-pentanediol carbonate and cyclopropanol in a tubular ester exchange reactor; then adding the metal-rare earth oxide composite catalyst prepared by the embodiment 3, uniformly mixing and performing an ester exchange reaction, distilling the reaction product to obtain dicyclopropanol carbonate, wherein the mole ratio of 1,4-pentanediol carbonate to cyclopropanol is 1:15, and the weight ratio of the metal-rare earth oxide composite catalyst to the total weight of 1,4-pentanediol carbonate and cyclopropanol is 2:100; the ester exchange reaction is performed at a temperature of 140° C. and under an absolute pressure of 0.5 MPa for 120 minutes; in the ester exchange reaction, the conversion rate of 1,4-pentanediol carbonate is 99%, and yield of the dicyclopropanol carbonate is 93%.
Name
1,4-pentanediol carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([OH:3])[OH:2].[CH2:5]([OH:11])[CH2:6][CH2:7][CH:8]([OH:10])[CH3:9].[CH:12]1([OH:15])[CH2:14][CH2:13]1>>[C:1](=[O:2])([OH:4])[OH:3].[CH:8]1([OH:10])[CH2:9][CH2:7]1.[CH:12]1([OH:15])[CH2:14][CH2:13]1.[C:1](=[O:2])([OH:4])[OH:3].[CH2:5]([OH:11])[CH2:6][CH2:7][CH:8]([OH:10])[CH3:9].[CH:1]1([OH:4])[CH2:6][CH2:5]1 |f:0.1,3.4.5,6.7|

Inputs

Step One
Name
1,4-pentanediol carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)(O)=O.C(CCC(C)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)O
Step Two
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the embodiment 3
ADDITION
Type
ADDITION
Details
uniformly mixing
DISTILLATION
Type
DISTILLATION
Details
distilling the reaction product

Outcomes

Product
Name
Type
product
Smiles
C(O)(O)=O.C1(CC1)O.C1(CC1)O
Name
Type
product
Smiles
C(O)(O)=O.C(CCC(C)O)O
Name
Type
product
Smiles
C1(CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09045707B2

Procedure details

Adding 1,4-pentanediol carbonate and cyclopropanol in a tubular ester exchange reactor; then adding the metal-rare earth oxide composite catalyst prepared by the embodiment 3, uniformly mixing and performing an ester exchange reaction, distilling the reaction product to obtain dicyclopropanol carbonate, wherein the mole ratio of 1,4-pentanediol carbonate to cyclopropanol is 1:15, and the weight ratio of the metal-rare earth oxide composite catalyst to the total weight of 1,4-pentanediol carbonate and cyclopropanol is 2:100; the ester exchange reaction is performed at a temperature of 140° C. and under an absolute pressure of 0.5 MPa for 120 minutes; in the ester exchange reaction, the conversion rate of 1,4-pentanediol carbonate is 99%, and yield of the dicyclopropanol carbonate is 93%.
Name
1,4-pentanediol carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([OH:3])[OH:2].[CH2:5]([OH:11])[CH2:6][CH2:7][CH:8]([OH:10])[CH3:9].[CH:12]1([OH:15])[CH2:14][CH2:13]1>>[C:1](=[O:2])([OH:4])[OH:3].[CH:8]1([OH:10])[CH2:9][CH2:7]1.[CH:12]1([OH:15])[CH2:14][CH2:13]1.[C:1](=[O:2])([OH:4])[OH:3].[CH2:5]([OH:11])[CH2:6][CH2:7][CH:8]([OH:10])[CH3:9].[CH:1]1([OH:4])[CH2:6][CH2:5]1 |f:0.1,3.4.5,6.7|

Inputs

Step One
Name
1,4-pentanediol carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)(O)=O.C(CCC(C)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)O
Step Two
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the embodiment 3
ADDITION
Type
ADDITION
Details
uniformly mixing
DISTILLATION
Type
DISTILLATION
Details
distilling the reaction product

Outcomes

Product
Name
Type
product
Smiles
C(O)(O)=O.C1(CC1)O.C1(CC1)O
Name
Type
product
Smiles
C(O)(O)=O.C(CCC(C)O)O
Name
Type
product
Smiles
C1(CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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